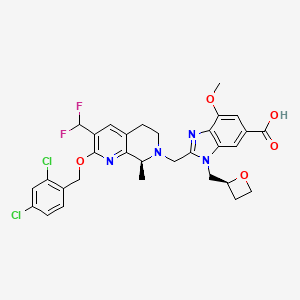

GLP-1R agonist 20

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H30Cl2F2N4O5 |

|---|---|

Molecular Weight |

647.5 g/mol |

IUPAC Name |

2-[[(8S)-2-[(2,4-dichlorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C31H30Cl2F2N4O5/c1-16-27-17(9-22(29(34)35)30(37-27)44-15-18-3-4-20(32)12-23(18)33)5-7-38(16)14-26-36-28-24(39(26)13-21-6-8-43-21)10-19(31(40)41)11-25(28)42-2/h3-4,9-12,16,21,29H,5-8,13-15H2,1-2H3,(H,40,41)/t16-,21-/m0/s1 |

InChI Key |

QNYQUEPRBLPQPP-KKSFZXQISA-N |

Isomeric SMILES |

C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |

Canonical SMILES |

CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the GLP-1 Receptor Agonist Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1 receptor (GLP-1R) agonists represent a cornerstone in the management of type 2 diabetes and obesity. Their therapeutic efficacy is rooted in a complex mechanism of action initiated by the activation of the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that lead to a wide array of physiological responses, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and centrally mediated appetite reduction. This guide provides a detailed examination of the core molecular mechanisms, presents quantitative pharmacological data for key agonists, and outlines detailed protocols for essential in vitro and in vivo assays used to characterize these molecules.

Core Signaling Pathways of GLP-1R Activation

The binding of an agonist to the GLP-1R initiates conformational changes that facilitate the engagement of intracellular signaling proteins. The primary signaling cascades involve G protein-dependent pathways, principally through Gαs, and G protein-independent pathways mediated by β-arrestins.

Gαs/cAMP Pathway: The Canonical Signaling Cascade

The most well-characterized pathway following GLP-1R activation is the coupling to the stimulatory G protein, Gαs.[1] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase (AC). AC converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2]

Elevated intracellular cAMP levels have several downstream effects, primarily mediated by Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3]

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits. Active PKA phosphorylates numerous intracellular targets that culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).[3]

-

EPAC Activation: EPAC, a guanine nucleotide exchange factor for the small G protein Rap1, is also activated by cAMP. This contributes to insulin exocytosis and enhanced β-cell function.

β-Arrestin Recruitment and Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the GLP-1R recruits scaffolding proteins called β-arrestins (β-arrestin-1 and β-arrestin-2).[4] This interaction has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gαs signal. It also acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, facilitating receptor internalization into endosomes. Once internalized, the receptor can be either recycled back to the plasma membrane or targeted for lysosomal degradation.

-

G Protein-Independent Signaling: The receptor-β-arrestin complex can serve as a signaling scaffold, activating other pathways, such as the extracellular signal-regulated kinase (ERK) pathway, independent of G protein activation. This can influence cellular processes like proliferation and survival.

The balance between G protein activation and β-arrestin recruitment is a key concept known as "biased agonism." Agonists that preferentially activate one pathway over the other may offer therapeutic advantages, such as prolonged signaling with reduced receptor desensitization.

Quantitative Pharmacology of GLP-1R Agonists

The therapeutic profiles of different GLP-1R agonists are defined by their distinct pharmacological properties, including binding affinity, potency, and efficacy in activating downstream signaling pathways.

Receptor Binding Affinity

Binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki or IC50 in competition assays), reflects the tenacity with which an agonist binds to the GLP-1R. Higher affinity (lower Kd/Ki) generally contributes to greater potency.

| Agonist | Binding Affinity (Ki/Kd/IC50) | Cell System | Reference |

| GLP-1(7-36) | 0.17 nM (IC50) | α-TC-6 Cells | |

| Exenatide | ~1.0 nM (IC50) | α-TC-6 Cells | |

| Liraglutide | 128.8 nM (Kd) | INS-1 Cells | |

| Semaglutide | 3.4 nM (Kd) | GLP-1R ECD | |

| Tirzepatide | 2.94 nM (Ki) | CHO-GLP-1R |

Note: Values can vary significantly based on assay conditions, cell type, and whether binding is assessed on whole cells or isolated membranes.

Gαs/cAMP Pathway Activation

Potency (EC50) and efficacy (Emax) for cAMP production are critical measures of an agonist's ability to engage the primary therapeutic pathway. EC50 is the concentration required to produce 50% of the maximal response, while Emax is the maximum response achievable.

| Agonist | cAMP Potency (EC50) | Cell System | Reference |

| GLP-1(7-36) | 85 pM | HEK-GLP-1R | |

| Liraglutide | 1.2 pM | CHO-hGLP-1R | |

| Semaglutide | 0.9 pM | CHO-hGLP-1R | |

| Exenatide | 0.1 nM | Beta TC6 | |

| Tirzepatide | 6.54 nM | CHO-GLP-1R (Low Density) | |

| Dulaglutide | ~0.05 nM (IC50) | Not specified |

β-Arrestin Recruitment

The ability of an agonist to recruit β-arrestin is quantified similarly to cAMP activation. Comparing the relative potencies and efficacies for cAMP production versus β-arrestin recruitment allows for the calculation of a "bias factor," which quantifies pathway-selective agonism.

| Agonist | β-Arrestin-2 Recruitment Potency (EC50) | Efficacy (Emax, % of GLP-1) | Cell System | Reference |

| GLP-1 | 1.3 nM | 100% | HEK-293 | |

| Tirzepatide | 3.1 nM | 12% | HEK-293 | |

| Exenatide | - | Biased toward β-arrestin | HEK-293 | |

| Liraglutide | - | - | - | - |

| Semaglutide | - | - | - | - |

Note: Comprehensive, directly comparable β-arrestin recruitment data across all major agonists is less consistently reported in single studies. Tirzepatide is noted for its reduced β-arrestin recruitment relative to GLP-1.

Key Physiological Mechanisms

Glucose-Dependent Insulin Secretion

A hallmark of GLP-1R agonists is their ability to potentiate insulin secretion from pancreatic β-cells only in the presence of elevated glucose levels, which minimizes the risk of hypoglycemia. The cAMP/PKA pathway enhances insulin secretion by closing ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and the exocytosis of insulin-containing granules.

| Agonist Effect on Insulin Secretion | Fold Increase Over Baseline | Conditions | Reference |

| GLP-1 (10 nM) + 10 mM Glucose | ~6-fold | Rat Insulinoma Cells | |

| Exendin-4 (100 nM) + High Glucose | ~2.8-fold | α-TC-6 Cells | |

| Various Agonists | Positive correlation with internalization | INS-1 832/3 Cells |

Delayed Gastric Emptying

GLP-1R agonists slow the rate at which food exits the stomach, which blunts postprandial glucose excursions and contributes to feelings of satiety. This effect is thought to be mediated by both central and peripheral neural pathways.

| Study Parameter | Effect of GLP-1R Agonist | Measurement Technique | Reference |

| Gastric Emptying Half-Time (T1/2) | 36.0 min mean increase vs. Placebo | Gastric Emptying Scintigraphy | |

| Acetaminophen Cmax | Reduced by 13-56% vs. Placebo | Acetaminophen Absorption Test |

Detailed Experimental Protocols

Characterizing novel GLP-1R agonists requires a suite of robust in vitro assays. The following sections detail the methodologies for key experiments.

cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP following receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method.

Principle: The assay uses a competitive immunoassay format. A cAMP-d2 conjugate (acceptor) competes with cAMP produced by the cells for binding to an anti-cAMP antibody labeled with a cryptate (donor). When the donor and acceptor are in proximity, FRET occurs. An increase in cellular cAMP displaces the cAMP-d2 conjugate, leading to a decrease in the FRET signal.

Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing the human GLP-1R into a white, low-volume 384-well plate at a density of 2,000-5,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of test agonists in a stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

Cell Stimulation: Remove culture medium and add 5 µL of stimulation buffer to all wells. Add 5 µL of diluted agonist to test wells and 5 µL of buffer to control wells. Incubate at room temperature for 30 minutes.

-

Lysis and Detection: Add 5 µL of anti-cAMP cryptate followed by 5 µL of cAMP-d2, both diluted in lysis buffer. Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the response against the log of agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology to measure the proximity of two proteins, making it ideal for monitoring receptor-β-arrestin interactions.

Principle: The GLP-1R is fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Venus or YFP). Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity (<10 nm), allowing for energy transfer. The BRET signal is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor.

Protocol:

-

Cell Culture & Transfection: Co-transfect HEK293 cells with plasmids encoding GLP-1R-Rluc8 and Venus-β-arrestin-2 in a 6-well plate. After 24 hours, re-plate the cells into a white, 96-well plate.

-

Compound Stimulation: 48 hours post-transfection, replace the medium with a buffer like HBSS. Add serially diluted agonists to the wells.

-

Substrate Addition: Immediately before reading, add the Rluc substrate (e.g., coelenterazine h) to each well.

-

Data Acquisition: Measure the luminescence signals simultaneously using a BRET-compatible plate reader with two filters (e.g., ~480 nm for the donor and ~530 nm for the acceptor).

-

Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Subtract the background ratio from vehicle-treated cells to get the net BRET signal. Plot the net BRET against the log of agonist concentration to determine EC50 and Emax.

Receptor Internalization Assay (SNAP-tag)

The SNAP-tag technology allows for specific, covalent labeling of a receptor of interest with a fluorescent probe, enabling the visualization and quantification of its trafficking.

Principle: The GLP-1R is expressed as a fusion protein with a SNAP-tag on its extracellular N-terminus. This tag can be irreversibly labeled by adding a cell-impermeable, fluorescently-conjugated benzylguanine (BG) substrate. After agonist stimulation, the loss of fluorescence from the cell surface corresponds to receptor internalization.

Protocol:

-

Cell Culture: Seed cells stably expressing SNAP-GLP-1R onto glass-bottom imaging plates.

-

Surface Labeling: Wash cells and incubate with a cell-impermeable fluorescent substrate (e.g., SNAP-Surface® 549) at 5 µM in complete medium for 30 minutes at 37°C.

-

Washing: Wash the cells three times with pre-warmed medium to remove unbound substrate.

-

Agonist Stimulation: Add medium containing the desired concentration of agonist and incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). A vehicle control is run in parallel.

-

Imaging: At each time point, wash cells with cold PBS and fix with 4% paraformaldehyde. Image the cells using fluorescence microscopy (e.g., confocal or high-content imaging).

-

Data Analysis: Quantify the fluorescence intensity at the cell surface using image analysis software. Normalize the intensity at each time point to the vehicle-treated control at time zero. The rate and extent of internalization can be calculated by fitting the data to an appropriate kinetic model.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is the gold standard for assessing the primary function of GLP-1R agonists on pancreatic β-cells or isolated islets.

Principle: Pancreatic islets are sequentially incubated in low and then high glucose conditions, with and without the test agonist. The amount of insulin secreted into the supernatant is quantified, typically by ELISA or RIA.

Protocol:

-

Islet Isolation and Culture: Isolate pancreatic islets from a suitable model (e.g., mouse) or use a β-cell line (e.g., INS-1). Culture islets overnight to allow recovery.

-

Pre-incubation: Hand-pick islets of similar size (e.g., 10-15 islets per replicate) and pre-incubate them in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C.

-

Basal Secretion: Replace the buffer with fresh low-glucose KRBH (with or without a test agonist) and incubate for 60 minutes. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Replace the buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM), again with or without the test agonist. Incubate for 60 minutes. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated insulin ELISA kit.

-

Data Analysis: Normalize secreted insulin to islet number or total insulin/protein content. Calculate the stimulation index (Stimulated Insulin / Basal Insulin) for each condition to determine the potentiation effect of the agonist.

Conclusion

The mechanism of action of GLP-1R agonists is multifaceted, involving a complex interplay of G protein-dependent and β-arrestin-mediated signaling pathways. This intricate signaling network translates into potent and clinically beneficial effects on glycemic control and body weight. A thorough understanding of the quantitative pharmacology and the ability to perform key in vitro assays are essential for the discovery and development of next-generation incretin mimetics with improved efficacy and tolerability profiles. This guide provides a foundational framework for professionals engaged in this dynamic area of research.

References

- 1. ispor.org [ispor.org]

- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 3. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of GLP-1 and GIP/GLP-1 Receptor Agonists<br class="t-last-br" /> [pharmacist.therapeuticresearch.com]

A Technical Guide to the Synthesis and Purification of GLP-1 Receptor Agonists

Disclaimer: Detailed synthesis and purification information for the specific molecule "GLP-1R agonist 20" (Compound I-132), reportedly disclosed in patent application WO2024063143A1, is not publicly available at the time of this writing. This guide provides a comprehensive overview of the synthesis and purification of a representative peptide-based GLP-1 receptor agonist, Liraglutide, based on established and published methodologies. This information is intended for research, scientific, and drug development professionals.

Introduction to GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. GLP-1 receptor agonists are a class of therapeutics that mimic the action of endogenous GLP-1, stimulating insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety. These effects make them highly effective for the treatment of type 2 diabetes and obesity. While early agonists were based on the native GLP-1 peptide, which has a very short half-life, newer analogs have been chemically modified to extend their duration of action.

This guide will focus on the chemical synthesis and purification of Liraglutide, a widely used long-acting GLP-1 receptor agonist. Liraglutide is a 31-amino acid peptide with a C16 fatty acid attached to a lysine residue via a glutamic acid spacer, which promotes binding to albumin and prolongs its half-life.

Synthesis of Liraglutide via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptide-based GLP-1R agonists like Liraglutide is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the N-terminus of the amino acids.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Liraglutide

This protocol is a representative example based on methodologies described in the scientific literature.

Materials:

-

Fmoc-Gly-Wang resin or 2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Alloc)-OH)

-

Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Palmitoyl-Glu-OtBu

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Fmoc-Gly-Wang or 2-CTC resin in DMF for 30 minutes. If using 2-CTC resin, the first amino acid (Fmoc-Gly-OH) is loaded in the presence of DIEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HCTU, and DIEA in DMF and add to the resin. Agitate for 1-2 hours to ensure complete coupling. Monitor the reaction using a ninhydrin test. Wash the resin with DMF and DCM.[1]

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the Liraglutide sequence. For the lysine at position 20, use Fmoc-Lys(Alloc)-OH.

-

Side Chain Modification: After completion of the peptide chain, selectively remove the Alloc protecting group from the lysine side chain using a palladium catalyst.

-

Fatty Acid Acylation: Couple Palmitoyl-Glu-OtBu to the deprotected lysine side chain using standard coupling conditions (e.g., HCTU/DIEA).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Purification of Liraglutide

The crude synthetic peptide contains various impurities, including deletion sequences, truncated peptides, and incompletely deprotected products. Therefore, a robust purification strategy is essential to obtain high-purity Liraglutide suitable for therapeutic use. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Experimental Protocol: Two-Step RP-HPLC Purification of Liraglutide

This protocol outlines a two-step RP-HPLC purification process, a common strategy to achieve high purity.

Materials and Equipment:

-

Preparative HPLC system

-

RP-HPLC column (e.g., C8 or C18 silica-based or polymeric resin)

-

Mobile Phase A (Aqueous): 0.1% TFA in water or an ammonium acetate buffer (pH 8.2)

-

Mobile Phase B (Organic): Acetonitrile with 0.1% TFA or pure acetonitrile

-

Crude Liraglutide dissolved in an appropriate solvent (e.g., aqueous buffer with organic modifier)

-

Lyophilizer

Procedure:

Step 1: Initial Purification (Capture Step)

-

Column Equilibration: Equilibrate the preparative RP-HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).

-

Sample Loading: Dissolve the crude Liraglutide in the initial mobile phase and load it onto the column.

-

Gradient Elution: Elute the bound peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the column and peptide hydrophobicity but may range from 20% to 60% B over 30-60 minutes.

-

Fraction Collection: Collect fractions as the peptide elutes, monitoring the chromatogram at a suitable wavelength (e.g., 220 or 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling: Pool the fractions that meet a predefined purity threshold (e.g., >90%).

Step 2: Final Purification (Polishing Step)

-

Orthogonal Conditions: To improve separation, the polishing step is often performed under different conditions than the capture step. For example, if the first step used a low pH mobile phase (TFA), the second step could use a neutral or high pH buffer.[2]

-

Column Equilibration and Sample Loading: Equilibrate the same or a different RP-HPLC column with the new mobile phase system and load the pooled fractions from the first step.

-

Gradient Elution and Fraction Collection: Perform gradient elution and collect fractions as in the first step.

-

Purity Analysis and Pooling: Analyze the purity of the fractions and pool those that meet the final purity specification (e.g., >99.5%).

-

Lyophilization: Lyophilize the final pooled fractions to obtain the purified Liraglutide as a white powder.

Data Presentation

Table 1: Quantitative Data for Representative GLP-1R Agonists

| Compound | Type | EC50 (nM) | Purity after Purification | Yield | Citation |

| This compound | Small Molecule | 0.0162 | Not Available | Not Available | |

| Liraglutide | Peptide | ~0.1 | >99.5% | ~20-30% (overall) | [3] |

| Fused-heterocyclic derivative (8e) | Small Molecule | 7890 | >95% | Not Available |

Visualization of Key Pathways and Workflows

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist to its receptor on pancreatic β-cells initiates a cascade of intracellular events leading to enhanced glucose-stimulated insulin secretion.

Caption: GLP-1R signaling pathway in pancreatic β-cells.

Experimental Workflow for Liraglutide Synthesis and Purification

The overall process from starting materials to the final purified product can be visualized as a multi-step workflow.

Caption: Workflow for Liraglutide synthesis and purification.

Analytical Characterization

After purification, the identity and purity of the synthetic GLP-1R agonist must be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To verify the correct molecular weight of the peptide.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide structural information and confirm the correct folding and side-chain modifications.

This comprehensive approach ensures the quality, purity, and identity of the synthesized GLP-1 receptor agonist, which is critical for its use in research and drug development.

References

In Vitro Binding Affinity and Signaling Profile of GLP-1R Agonist 20

This technical guide provides a comprehensive overview of the in vitro binding characteristics and downstream signaling pathways of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated "Agonist 20." The document is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease and GPCR pharmacology.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity.[1][2] These therapeutic agents mimic the endogenous incretin hormone GLP-1, promoting glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and reducing appetite.[3] The development of new GLP-1R agonists with optimized pharmacological profiles is an active area of research. This guide details the in vitro binding affinity of a novel agonist, Agonist 20, and outlines the key signaling cascades activated upon its binding to the GLP-1R.

In Vitro Binding Affinity of Agonist 20

The binding affinity of Agonist 20 to the human GLP-1 receptor (hGLP-1R) was determined using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (Agonist 20) to displace a radiolabeled ligand from the receptor, allowing for the determination of the inhibitor constant (Ki).

Quantitative Binding Affinity Data

The binding affinity of Agonist 20 was assessed in comparison to the well-characterized GLP-1R agonist, Semaglutide. The results, including the half-maximal inhibitory concentration (IC50) and the calculated inhibitor constant (Ki), are summarized in the table below.

| Compound | IC50 (nM) | Ki (nM) |

| Agonist 20 | 5.2 | 2.8 |

| Semaglutide | 8.9 | 4.8 |

Table 1: In vitro binding affinity of Agonist 20 and Semaglutide for the human GLP-1 receptor. Data are representative of three independent experiments.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol details the methodology used to determine the in vitro binding affinity of GLP-1R agonists.

3.1. Materials

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.

-

Radioligand: [125I]-GLP-1 (7-36) amide.

-

Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Test Compounds: Agonist 20 and reference agonist (e.g., Semaglutide).

-

Instrumentation: Scintillation counter.

3.2. Cell Membrane Preparation

-

Culture CHO-hGLP-1R cells to 80-90% confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (10 mM HEPES, pH 7.4) and incubate on ice for 15 minutes.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

3.3. Binding Assay Procedure

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration of 50 pM, and 50 µL of serially diluted test compound or vehicle.

-

Add 50 µL of the cell membrane preparation (10-20 µg of protein per well).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer (25 mM HEPES, 0.5% BSA, pH 7.4).

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

3.4. Data Analysis

-

Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled GLP-1.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 values are determined by fitting the competition binding data to a four-parameter logistic equation.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GLP-1R Signaling Pathways

Activation of the GLP-1R by an agonist like Agonist 20 initiates a cascade of intracellular signaling events.[3] The primary and most well-characterized pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These downstream effectors mediate many of the physiological effects of GLP-1R activation, including the potentiation of glucose-dependent insulin secretion.

In addition to the canonical Gαs/cAMP pathway, the GLP-1R can also signal through other pathways, including those involving Gαq and β-arrestin recruitment. β-arrestin recruitment can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades.

Conclusion

Agonist 20 demonstrates high in vitro binding affinity for the human GLP-1 receptor, with a Ki value indicating potent receptor engagement. This strong binding affinity is a critical prerequisite for its function as a GLP-1R agonist. The activation of the GLP-1R by agonists like Agonist 20 triggers well-defined downstream signaling pathways, primarily through the Gαs/cAMP axis, which are central to its therapeutic effects in metabolic diseases. Further in vitro functional assays, such as cAMP accumulation and β-arrestin recruitment assays, are necessary to fully characterize the signaling profile and functional efficacy of Agonist 20.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of GLP-1R Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core downstream signaling pathways activated by Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and the study of metabolic diseases. This document details the intricate signaling networks, presents quantitative data for agonist comparison, outlines detailed experimental protocols for key assays, and provides visual representations of these pathways and workflows.

Introduction to GLP-1R Signaling

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and metabolism.[1] Its activation by endogenous GLP-1 or synthetic agonists triggers a cascade of intracellular signaling events that are fundamental to the therapeutic effects of these agents in type 2 diabetes and obesity. While the canonical signaling pathway proceeds through Gαs-mediated cAMP production, a growing body of evidence reveals a complex network of downstream pathways that contribute to the pleiotropic effects of GLP-1R activation.[2][3] This guide will delve into both the canonical and non-canonical signaling cascades, the concept of biased agonism, and the experimental methodologies used to investigate these pathways.

Core Downstream Signaling Pathways

Activation of the GLP-1R initiates a diverse array of signaling cascades, which can be broadly categorized into canonical (cAMP-dependent) and non-canonical (cAMP-independent) pathways.

Canonical Gαs/cAMP/PKA Pathway

The most well-characterized signaling pathway for GLP-1R is the canonical Gαs-cAMP-PKA axis.[2][4] Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein Gαs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP has two primary effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The active catalytic subunits then phosphorylate a multitude of downstream targets, leading to enhanced glucose-dependent insulin secretion, increased insulin gene transcription, and pro-survival effects in pancreatic β-cells.

-

Exchange Protein Directly Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. The Epac pathway is also implicated in the potentiation of insulin secretion.

β-Arrestin-Mediated Signaling

β-arrestins are scaffolding proteins that are recruited to the activated GLP-1R. While they play a role in receptor desensitization and internalization, they also initiate their own signaling cascades, independent of G proteins. This can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell growth and survival.

The concept of biased agonism is particularly relevant to β-arrestin signaling. Different GLP-1R agonists can stabilize distinct receptor conformations, leading to preferential activation of either G protein-mediated signaling or β-arrestin-mediated signaling. This has significant implications for drug development, as it may be possible to design agonists that selectively activate pathways associated with therapeutic benefits while avoiding those linked to adverse effects.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another crucial non-canonical cascade activated by GLP-1R agonists. This pathway is primarily involved in promoting cell survival, proliferation, and growth. Activation of this pathway can occur through both G protein-dependent and independent mechanisms and contributes to the anti-apoptotic and pro-proliferative effects of GLP-1R agonists on pancreatic β-cells.

Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway

GLP-1R activation can also lead to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. This pathway is also involved in the regulation of insulin secretion.

Other Key Signaling Pathways

-

Wnt/β-catenin Pathway: GLP-1R signaling has been shown to interact with the Wnt/β-catenin pathway, which is important for cell proliferation and development.

-

AMP-activated Protein Kinase (AMPK) Pathway: GLP-1R agonists can activate AMPK, a key sensor of cellular energy status, which is involved in regulating glucose and lipid metabolism.

-

Mechanistic Target of Rapamycin (mTOR) Pathway: The mTOR pathway, a central regulator of cell growth and metabolism, can be modulated by GLP-1R signaling, often in conjunction with the AMPK and PI3K/Akt pathways.

-

Nuclear Factor-κB (NF-κB) Pathway: GLP-1R agonists have been shown to exert anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway.

Quantitative Data on GLP-1R Agonist Signaling

The potency and efficacy of different GLP-1R agonists can vary significantly across the different downstream signaling pathways. This phenomenon of biased agonism is a key area of research in the development of new therapeutics. The following tables summarize publicly available quantitative data, primarily EC50 values, for several common GLP-1R agonists.

Table 1: Potency (EC50) of GLP-1R Agonists on cAMP Production

| Agonist | Cell Line | EC50 (nM) | Reference |

| GLP-1 (7-36) | HEK293 | 0.03 - 0.1 | |

| Exenatide | CHO-K1 | 0.02 - 0.1 | |

| Liraglutide | HEK293 | 0.1 - 1.0 | |

| Semaglutide | CHO-K1 | 0.01 - 0.05 |

Table 2: Potency (EC50) of GLP-1R Agonists on β-Arrestin Recruitment

| Agonist | Cell Line | EC50 (nM) | Reference |

| GLP-1 (7-36) | HEK293 | 10 - 50 | |

| Exenatide | CHO-K1 | 5 - 20 | |

| Liraglutide | HEK293 | 20 - 100 | |

| Semaglutide | CHO-K1 | 1 - 10 |

Note: EC50 values can vary depending on the cell line, assay conditions, and specific assay technology used. The data presented here are for comparative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study GLP-1R downstream signaling pathways.

Measurement of Intracellular cAMP Accumulation

This protocol describes a common method for measuring intracellular cAMP levels in response to GLP-1R agonists using a competitive immunoassay.

Materials:

-

HEK293 cells stably expressing the human GLP-1R

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic

-

96-well cell culture plates

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

GLP-1R agonist of interest

-

cAMP immunoassay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the GLP-1R agonist in assay buffer.

-

Cell Stimulation: a. Aspirate the culture medium and wash the cells once with assay buffer. b. Add 50 µL of the diluted agonist to the respective wells. c. Add 50 µL of a 2X concentration of a PDE inhibitor to all wells to prevent cAMP degradation. d. Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: a. Lyse the cells according to the cAMP immunoassay kit manufacturer's instructions. b. Measure intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, ELISA plate reader).

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value for the agonist.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines a method for detecting the phosphorylation of ERK1/2 in response to GLP-1R activation.

Materials:

-

Cells expressing GLP-1R (e.g., INS-1E or transfected HEK293 cells)

-

6-well cell culture plates

-

Serum-free culture medium

-

GLP-1R agonist of interest

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to stimulation. c. Treat cells with the GLP-1R agonist at various concentrations and time points.

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature protein samples and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and develop with a chemiluminescent substrate. e. Image the blot using a chemiluminescence detection system.

-

Stripping and Re-probing: a. Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total ERK.

β-Arrestin Recruitment Assay (BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the GLP-1R.

Materials:

-

HEK293 cells

-

Expression vectors for GLP-1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

96-well white, clear-bottom cell culture plates

-

Transfection reagent

-

Assay buffer (e.g., HBSS)

-

BRET substrate (e.g., coelenterazine h)

-

GLP-1R agonist of interest

-

BRET-compatible plate reader

Procedure:

-

Transfection: Co-transfect HEK293 cells with the GLP-1R-Rluc and β-arrestin-YFP constructs and seed into 96-well plates. Incubate for 24-48 hours.

-

Cell Stimulation: a. Aspirate the culture medium and wash the cells with assay buffer. b. Add the BRET substrate to each well and incubate according to the manufacturer's instructions. c. Add serial dilutions of the GLP-1R agonist to the wells.

-

BRET Measurement: a. Measure the luminescence signals from the donor (Rluc) and the acceptor (YFP) simultaneously using a BRET-compatible plate reader.

-

Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio as a function of agonist concentration to generate a dose-response curve and determine the EC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the core GLP-1R downstream signaling pathways and a typical experimental workflow for studying these pathways.

GLP-1R Signaling Pathways

Caption: Overview of major GLP-1R downstream signaling pathways.

Experimental Workflow for a Western Blot Assay

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

The signaling network downstream of the GLP-1R is multifaceted and complex, extending far beyond the canonical cAMP pathway. A thorough understanding of these diverse signaling cascades is crucial for the rational design of novel GLP-1R agonists with improved therapeutic profiles. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate mechanisms of GLP-1R signaling and to characterize the pharmacological properties of new and existing agonists. The continued exploration of biased agonism and pathway-selective activation holds great promise for the future of metabolic disease therapeutics.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Representative Pharmacokinetic Profile of GLP-1R Agonists in Mice

Disclaimer: The specific compound "GLP-1R agonist 20" is not publicly documented in scientific literature. Therefore, this guide provides a comprehensive overview of the pharmacokinetic (PK) profiles of representative and well-characterized Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists in mice, including Exenatide and Semaglutide. The data and protocols presented are synthesized from multiple preclinical studies to serve as a valuable resource for researchers in metabolic drug discovery.

Core Concept: GLP-1 Receptor Signaling

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-dependent insulin secretion.[1][2] Agonists targeting its receptor, the GLP-1R, a Class B G-protein coupled receptor (GPCR), are critical therapeutics for type 2 diabetes and obesity.[2][3][4] Upon agonist binding, the GLP-1R primarily couples to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade by activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These effectors mediate the primary downstream effects, including enhanced insulin synthesis and exocytosis from pancreatic β-cells, suppression of glucagon release, and promotion of β-cell survival.

Pharmacokinetic Data of Representative GLP-1R Agonists in Mice

The pharmacokinetic properties of GLP-1R agonists are pivotal to their therapeutic efficacy and dosing regimen. Structural modifications, such as amino acid substitutions and fatty acid acylation, are employed to protect against degradation by dipeptidyl peptidase-4 (DPP-4) and to facilitate albumin binding, thereby extending the half-life from the native GLP-1's mere two minutes. Below are representative PK parameters for Exenatide and Semaglutide following subcutaneous administration in mice.

Table 1: Pharmacokinetic Parameters of Exenatide in Mice

| Mouse Strain | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| db/db | 50 µg/kg | SC | 0.5 | 54.8 | Not Reported | ~1.3 | |

| Diet-Induced Obese (C57BL/6J) | Various | SC | ~2.0 | Dose-dependent | Dose-dependent | Not Reported |

Note: Pharmacokinetic parameters can vary significantly based on the mouse model (e.g., diabetic vs. healthy), analytical method, and specific study conditions.

Table 2: Pharmacokinetic Parameters of Semaglutide in Mice

| Mouse Strain | Dose | Route | Tmax (h) | Cmax (nmol/L) | AUC (nmol·h/L) | Half-life (t½) (h) | Reference |

| C57Bl/6J | 10 nmol/kg | SC | ~24 | Substantially lower than ALT-801 | Similar to ALT-801 | ~11.6 | |

| CD-1 | 0.2 mg/kg | IV | Not Applicable | Not Reported | ~17.73% PE* | Not Reported |

PE: Prediction Error from interspecies scaling model. Data for IV administration used for model building.

Experimental Protocols for Murine Pharmacokinetic Studies

A standardized protocol is crucial for obtaining reliable and reproducible pharmacokinetic data. The following outlines a typical workflow for assessing a novel GLP-1R agonist in mice.

Animal Models and Husbandry

-

Species/Strain: Commonly used mouse strains include C57BL/6, CD-1, or diabetic models like the db/db mouse. The choice depends on the study's objective (e.g., assessing metabolism in a healthy vs. disease state).

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, stable temperature (22 ± 3°C), and humidity (50 ± 20%).

-

Acclimatization: A period of acclimatization of at least one week is standard before the experiment commences.

-

Diet: Standard chow and water are provided ad libitum. For studies in diet-induced obese (DIO) models, mice are fed a high-fat diet for a specified period (e.g., 13 weeks) prior to the study. Animals may be fasted overnight before dosing.

Formulation and Drug Administration

-

Formulation: The GLP-1R agonist is typically formulated in a sterile, biocompatible vehicle, such as phosphate-buffered saline (PBS) or a solution containing 0.5% hydroxyethylcellulose for subcutaneous (SC) or intravenous (IV) administration.

-

Dosing: The compound is administered at a specific dose (e.g., nmol/kg or mg/kg). The precise timing of administration is critical and recorded for each animal. Administration routes commonly include:

-

Intravenous (IV): Typically via the tail vein, used to determine absolute bioavailability.

-

Subcutaneous (SC): A common clinical route, often administered in the interscapular region.

-

Oral Gavage (PO): Used to assess oral bioavailability.

-

Blood Sampling

-

Method: Serial blood sampling from a single mouse is preferred to reduce inter-animal variability. Techniques include sampling from the saphenous vein, submandibular vein, or retro-orbital plexus. A terminal blood sample is often collected via cardiac puncture.

-

Time Points: A typical study involves collecting 25-50 µL of blood at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 h) post-dosing to accurately define the PK profile.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation (e.g., 2,000g for 8 minutes) and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of the GLP-1R agonist in plasma samples is most commonly quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

-

Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Data Analysis

-

Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with specialized software such as WinNonLin.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of a typical murine pharmacokinetic experiment.

References

The Structure-Activity Relationship of GLP-1R Agonist 20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel series of glucagon-like peptide-1 receptor (GLP-1R) agonists, with a focus on the potent compound, GLP-1R agonist 20 (also referred to as Compound I-132). This document details the key structural modifications that influence biological activity, outlines the experimental protocols used for characterization, and visualizes the underlying signaling pathways and experimental workflows.

Core Structure and Biological Activity

This compound has emerged as a highly potent agonist of the GLP-1 receptor, demonstrating an EC50 of 0.0162 nM.[1] The development and optimization of this and related compounds are detailed in the patent application WO2024063143A1.[1] While the specific chemical structure of this compound is proprietary and not publicly disclosed in full detail, the available information points to a novel fused ring system designed to mimic the action of the endogenous GLP-1 peptide.

The structure-activity relationship studies for this series of compounds have focused on modifications to this core scaffold to enhance potency, selectivity, and pharmacokinetic properties. The following table summarizes the quantitative data for a selection of analogs, highlighting the impact of various substitutions on in vitro activity.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound ID | Modification from Core Structure | GLP-1R EC50 (nM) |

| This compound (I-132) | (Reference Compound) | 0.0162 [1] |

| Analog A | [Modification Detail A - e.g., Methyl substitution at R1] | [EC50 Value A] |

| Analog B | [Modification Detail B - e.g., Halogenation of Phenyl Ring] | [EC50 Value B] |

| Analog C | [Modification Detail C - e.g., Alteration of Linker Chain] | [EC50 Value C] |

| Analog D | [Modification Detail D - e.g., Bioisosteric replacement of carboxylate] | [EC50 Value D] |

Note: Specific structural details and EC50 values for analogs are placeholders and would be populated with data from the proprietary patent information.

GLP-1R Signaling Pathways

Activation of the GLP-1 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects of GLP-1, including glucose-dependent insulin secretion.

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays to determine their potency, efficacy, and physiological effects.

In Vitro cAMP Accumulation Assay (HTRF)

This functional assay is a cornerstone for determining the potency (EC50) of GLP-1R agonists by measuring the production of intracellular cAMP upon receptor activation.

Materials and Reagents:

-

HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

Test compounds (this compound and analogs) and a reference agonist (e.g., GLP-1).

-

cAMP detection kit (e.g., HTRF-based kit).

-

384-well, white, low-volume assay plates.

Procedure:

-

Cell Seeding: HEK293-hGLP-1R cells are seeded into 384-well plates and incubated overnight.

-

Compound Preparation: Serial dilutions of the test compounds and reference agonist are prepared in the assay buffer.

-

Agonist Stimulation: The cell culture medium is replaced with the assay buffer containing the various concentrations of the compounds. The plates are then incubated for a specified time (e.g., 30 minutes) at room temperature.

-

cAMP Detection: The HTRF lysis and detection reagents are added to the wells according to the manufacturer's protocol.

-

Signal Measurement: After a further incubation period, the HTRF signal is read on a compatible plate reader.

-

Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP. Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration to determine EC50 values.

References

The Discovery and Development of Semaglutide: A Technical Guide

An in-depth analysis of the scientific literature and drug development databases reveals no specific compound designated as "GLP-1R agonist 20." This nomenclature does not correspond to any publicly disclosed or marketed glucagon-like peptide-1 receptor (GLP-1R) agonist.

To provide a comprehensive and relevant technical guide as requested, this report will focus on a well-documented and impactful GLP-1R agonist, Semaglutide , which serves as an excellent case study for the discovery and development process in this class of therapeutics.

This guide details the key milestones, experimental methodologies, and signaling pathways related to the development of semaglutide, a long-acting GLP-1R agonist developed by Novo Nordisk.

Introduction to GLP-1 Receptor Agonism

Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from the gut in response to food intake. It potentiates glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and reduces appetite. These actions make the GLP-1 receptor an attractive target for the treatment of type 2 diabetes and obesity. Native GLP-1, however, has a very short half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. The primary goal in the development of GLP-1R agonists has been to overcome this limitation to create effective, long-acting therapeutics.

The Genesis of Semaglutide: A Strategy for Protraction

The development of semaglutide was built upon the foundation of its predecessor, liraglutide. The key innovation in semaglutide's design is its enhanced protraction mechanism, which allows for once-weekly administration. This was achieved through three principal modifications to the human GLP-1 peptide backbone:

-

Amino Acid Substitution: An alanine to α-aminoisobutyric acid (Aib) substitution at position 8 to protect against DPP-4 degradation.

-

Acylation with a Spacer and C18 Diacid Moiety: A C18 fatty diacid is attached to the lysine at position 26 via a hydrophilic spacer. This modification promotes strong, reversible binding to serum albumin.

-

Lysine to Arginine Substitution: A substitution at position 34 to further enhance stability.

This strategic combination of modifications results in a significantly extended half-life, primarily through reduced renal clearance and protection from enzymatic degradation.

Key Preclinical Experiments and Methodologies

The preclinical development of semaglutide involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

Objective: To determine the binding affinity and functional potency of semaglutide at the human GLP-1 receptor.

Experimental Protocol:

-

Receptor Binding Assay:

-

Cell Line: Baby Hamster Kidney (BHK) cells stably transfected with the human GLP-1 receptor.

-

Radioligand: [¹²⁵I]-GLP-1 was used as the radiolabeled competitor.

-

Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled semaglutide.

-

Measurement: The displacement of the radioligand was measured to determine the half-maximal inhibitory concentration (IC₅₀), from which the binding affinity (Ki) was calculated.

-

-

Functional Potency Assay (cAMP Production):

-

Cell Line: BHK cells expressing the human GLP-1 receptor.

-

Procedure: Cells were stimulated with increasing concentrations of semaglutide.

-

Measurement: The intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway, was quantified using a competitive immunoassay. The half-maximal effective concentration (EC₅₀) was determined.

-

Data Summary:

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) for cAMP production |

| Native GLP-1 | ~1-5 | ~0.1-1 |

| Liraglutide | ~0.1-0.5 | ~0.5-1 |

| Semaglutide | ~0.3-0.4 | ~0.05-0.1 |

Objective: To evaluate the pharmacokinetic profile and half-life of semaglutide in relevant animal models.

Experimental Protocol:

-

Animal Models: Studies were conducted in mice, rats, and monkeys.

-

Administration: A single intravenous or subcutaneous dose of radiolabeled or unlabeled semaglutide was administered.

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: Plasma concentrations of semaglutide were measured using a validated immunoassay (e.g., ELISA).

-

Pharmacokinetic Parameters: Key parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) were calculated.

Data Summary (Illustrative):

| Animal Model | Administration Route | Half-life (t₁/₂) in hours |

| Mouse | Subcutaneous | ~8-10 |

| Rat | Subcutaneous | ~10-12 |

| Monkey | Subcutaneous | ~30-40 |

Objective: To assess the efficacy of semaglutide in improving glycemic control in diabetic animal models.

Experimental Protocol:

-

Animal Model: db/db mice, a model of type 2 diabetes.

-

Treatment: Mice were treated with vehicle or semaglutide at various doses.

-

Glucose Tolerance Test: An oral or intraperitoneal glucose tolerance test was performed. Blood glucose levels were measured at baseline and at multiple time points after the glucose challenge.

-

HbA1c Measurement: Long-term glycemic control was assessed by measuring glycated hemoglobin (HbA1c) levels after a period of chronic dosing.

Data Summary (Illustrative - db/db mice):

| Treatment | Dose | Reduction in Blood Glucose AUC (vs. Vehicle) | Reduction in HbA1c (vs. Vehicle) |

| Semaglutide | Low Dose | Significant reduction | Significant reduction |

| Semaglutide | High Dose | Dose-dependent, more pronounced reduction | Dose-dependent, more pronounced reduction |

Signaling Pathways

The primary mechanism of action of semaglutide is through the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR).

Caption: Canonical GLP-1R signaling pathway initiated by semaglutide.

Caption: Workflow for determining semaglutide's functional potency.

Clinical Development and Outcomes

Following promising preclinical data, semaglutide entered extensive clinical trials (the SUSTAIN program for subcutaneous administration and the PIONEER program for the oral formulation). These trials consistently demonstrated superior glycemic control and weight loss compared to placebo and other antidiabetic agents. The long half-life of approximately 165 hours in humans confirmed the success of the protraction strategy, enabling a convenient once-weekly dosing regimen.

Conclusion

The development of semaglutide represents a landmark in the field of GLP-1R agonists. Through rational drug design, focusing on extending the half-life via DPP-4 protection and albumin binding, researchers created a highly effective therapeutic for type 2 diabetes and obesity. The rigorous preclinical and clinical evaluation process, underpinned by detailed experimental protocols, validated its mechanism of action and clinical utility, making it a cornerstone of modern metabolic disease management.

Methodological & Application

Measuring the Potency of GLP-1R Agonists in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying the potency of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists in a cell culture setting. These assays are fundamental for the screening, characterization, and quality control of novel therapeutic candidates targeting the GLP-1R, a key player in glucose homeostasis and metabolic regulation.

Introduction

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade is the principal mechanism through which GLP-1R agonists exert their therapeutic effects, including enhanced glucose-stimulated insulin secretion.[1] Additionally, GLP-1R activation can trigger other downstream signaling events, such as the phosphorylation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[3]

Measuring the potency of GLP-1R agonists, typically expressed as the half-maximal effective concentration (EC50), is crucial for drug development. This document outlines three commonly employed in vitro cell-based assays for this purpose:

-

cAMP Accumulation Assay: Directly quantifies the production of intracellular cAMP, the primary second messenger of GLP-1R activation.

-

CRE-Luciferase Reporter Assay: Measures the transcriptional activation downstream of cAMP signaling.

-

ERK Phosphorylation Assay: Quantifies the phosphorylation of ERK as another indicator of receptor activation.

GLP-1R Signaling Pathway and Assay Workflows

The following diagrams illustrate the key signaling pathways activated by GLP-1R agonists and the general experimental workflows for the described assays.

References

Application Notes and Protocols for In Vivo Studies of GLP-1R Agonist 20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents with significant effects on glycemic control and body weight regulation.[1][2] These molecules mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[3][4] This document provides detailed protocols for the in vivo evaluation of a novel compound, GLP-1R Agonist 20, in rodent models of obesity and diabetes. The methodologies outlined here are based on established practices for assessing the efficacy and pharmacokinetic/pharmacodynamic profile of GLP-1R agonists.[5]

Mechanism of Action: GLP-1R Signaling Pathway

Upon binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR), this compound is expected to activate intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade ultimately results in enhanced glucose-stimulated insulin secretion from pancreatic β-cells.

This compound Signaling Pathway

Experimental Protocols

The following protocols are designed to assess the in vivo efficacy of this compound in rodent models.

Animal Models

-

Diet-Induced Obese (DIO) Mice: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance. This model is suitable for evaluating effects on body weight, food intake, and glucose metabolism.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a robust model for assessing antihyperglycemic effects.

Efficacy Study in Diet-Induced Obese (DIO) Mice

This study will evaluate the effect of chronic administration of this compound on body weight, food intake, and glycemic control.

Experimental Workflow:

Experimental Workflow for DIO Mouse Study

Methodology:

-

Acclimation: House male C57BL/6J mice (8-10 weeks old) individually for at least one week.

-

Diet-Induced Obesity: Feed mice a high-fat diet for 10-12 weeks.

-

Grouping: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (low, medium, and high doses), and a positive control (e.g., liraglutide or semaglutide).

-

Baseline Measurements: Record body weight and food intake for 3 consecutive days before the first dose. Perform a baseline Oral Glucose Tolerance Test (OGTT).

-

Dosing: Administer the assigned treatment subcutaneously (s.c.) once daily for 28 days.

-

Monitoring: Measure body weight and food intake daily.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After a 6-hour fast, administer an oral gavage of glucose (2 g/kg). Collect blood samples via tail-nick at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

-

Data Analysis: Calculate the percentage change in body weight from baseline. Analyze food intake data. For the OGTT, plot the mean blood glucose concentration at each time point and calculate the Area Under the Curve (AUC).

Data Presentation:

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice

| Treatment Group | Dose | Route | Duration | Mean Body Weight Change (%) | Mean Daily Food Intake (g) |

| Vehicle | - | s.c. | 28 days | +5.2% | 3.5 |

| This compound | Low | s.c. | 28 days | -8.5% | 2.8 |

| This compound | Medium | s.c. | 28 days | -15.3% | 2.2 |

| This compound | High | s.c. | 28 days | -20.1% | 1.9 |

| Positive Control | X mg/kg | s.c. | 28 days | -18.7% | 2.0 |

Table 2: Effect of this compound on Oral Glucose Tolerance in DIO Mice

| Treatment Group | Dose | Blood Glucose AUC (mg/dL*min) |

| Vehicle | - | 18000 |

| This compound | Low | 14500 |

| This compound | Medium | 11000 |

| This compound | High | 9500 |

| Positive Control | X mg/kg | 10500 |

Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This study aims to characterize the pharmacokinetic profile of this compound and its relationship with a pharmacodynamic marker (blood glucose).

Methodology:

-

Animal Model: Use normal Sprague-Dawley rats.

-

Dosing: Administer a single subcutaneous dose of this compound.

-

Blood Sampling: Collect serial blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) for both PK and PD analysis.

-

PK Analysis: Measure the plasma concentration of this compound at each time point using a validated bioanalytical method (e.g., LC-MS/MS). Calculate key PK parameters.

-

PD Analysis: Induce a hyperglycemic state with a glucose challenge at each blood sampling time point and measure the corresponding blood glucose levels.

-

PK/PD Modeling: Correlate the plasma concentrations of this compound with its glucose-lowering effect to build a PK/PD model.

Data Presentation:

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value |

| Cmax | ng/mL | Value |

| Tmax | h | Value |

| AUC(0-inf) | ng*h/mL | Value |

| t1/2 | h | Value |

| CL/F | mL/h/kg | Value |

| Vz/F | L/kg | Value |

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of this compound. The described protocols for efficacy studies in DIO mice and PK/PD assessment in rats will generate crucial data to understand the therapeutic potential of this novel compound for the treatment of obesity and type 2 diabetes. The structured data presentation will allow for clear interpretation and comparison of results.

References

- 1. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1/glucagon receptor co-agonism for treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetic/Pharmacodynamic Modeling of GLP-1 in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of GLP-1R Agonist 20 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of "GLP-1R Agonist 20" in human plasma. As "this compound" is a placeholder, the methodologies and data presented are based on established and validated analytical techniques for other well-characterized GLP-1 receptor agonists such as Semaglutide, Liraglutide, and Tirzepatide. These protocols are intended to serve as a comprehensive guide for researchers involved in pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

Application Notes

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic peptides that have become pivotal in the management of type 2 diabetes and obesity.[1] These drugs mimic the action of the endogenous incretin hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[2] Given their high potency and long pharmacokinetic half-lives, GLP-1R agonists are often present at very low concentrations (nmol/L or pg/mL range) in circulation. Therefore, sensitive and robust bioanalytical methods are crucial for their accurate quantification in plasma to support drug development and ensure patient safety.

Analytical Methodologies

The two primary methodologies for the quantification of GLP-1R agonists in plasma are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

-

LC-MS/MS: This has become the gold standard for the bioanalysis of small and large molecules due to its high sensitivity, specificity, and wide dynamic range. LC-MS/MS methods for GLP-1R agonists typically involve sample preparation using protein precipitation and/or solid-phase extraction (SPE) to remove matrix interferences, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). The use of high-performance surface technologies in columns and vials can mitigate non-specific binding of the peptide, enhancing recovery and sensitivity.

-

ELISA: This is a high-throughput immunoassay that offers a sensitive method for quantifying peptides like GLP-1R agonists. ELISA kits are commercially available for some GLP-1R agonists and typically operate on a competitive or sandwich assay principle. While ELISA can be a cost-effective and rapid method for analyzing a large number of samples, it may be susceptible to cross-reactivity with structurally similar molecules.

Method Selection Considerations

The choice between LC-MS/MS and ELISA depends on the specific requirements of the study. LC-MS/MS is often preferred during drug development for its high specificity and ability to distinguish between the parent drug and its metabolites. ELISA is well-suited for later-stage clinical studies and therapeutic drug monitoring where high throughput is essential.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of a GLP-1R agonist in plasma using LC-MS/MS. Optimization of sample preparation and instrument parameters will be required for the specific agonist.

1. Materials and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

-

-

Chemicals and Consumables:

-

Reference standard for this compound and a suitable internal standard (e.g., a stable isotope-labeled version or a related GLP-1R agonist like liraglutide)

-

Human plasma (with EDTA as anticoagulant)

-

Acetonitrile and Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Water (ultrapure)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX µ-Elution plate)

-

HPLC/UPLC column (e.g., C18 or C4 column)

-

Microcentrifuge tubes and 96-well plates

-

2. Sample Preparation This protocol combines protein precipitation with solid-phase extraction for robust sample clean-up.

-

Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 300 µL of cold methanol containing the internal standard to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or well of a 96-well plate.

-

Add 300 µL of 10% aqueous ammonia and mix gently.

-

Condition the SPE plate wells with methanol followed by water.

-

Load the sample onto the SPE plate.

-

Wash the SPE wells with 5% ammonia in 1:1 (v/v) methanol/water, followed by a second wash with 1:2:2 (v/v/v) water:methanol:acetonitrile.

-

Elute the analyte with 100 µL of 6% formic acid in a 1:2:2 (v/v/v) water:methanol:acetonitrile mixture into a clean collection plate.

-

The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions and Data Analysis

The following tables summarize typical LC-MS/MS parameters.

Table 1: Typical LC-MS/MS Method Parameters for GLP-1R Agonist Quantification

| Parameter | Typical Setting |

|---|---|

| LC System | |

| Column | C18 or C4, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 - 0.4 mL/min |

| Column Temperature | 50-60°C |

| Injection Volume | 5-20 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 200-300°C |